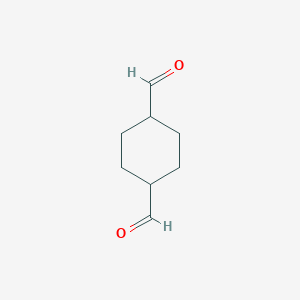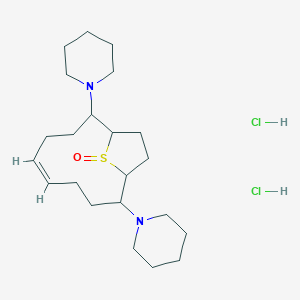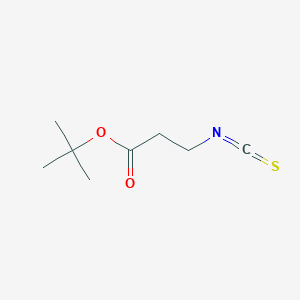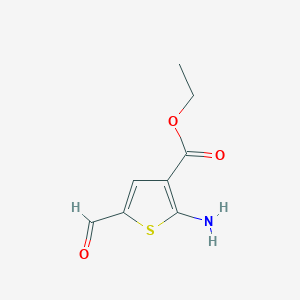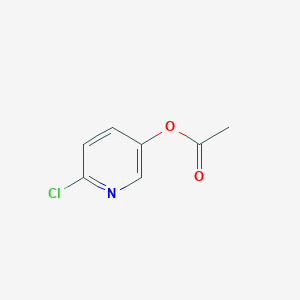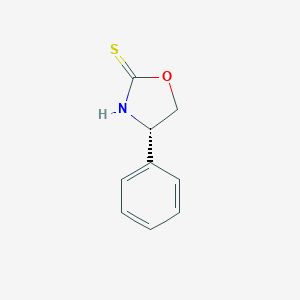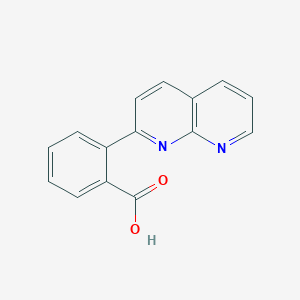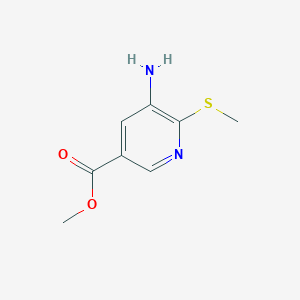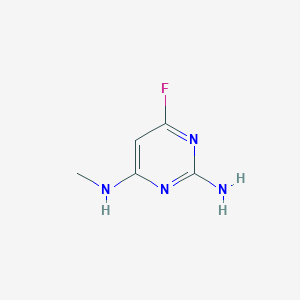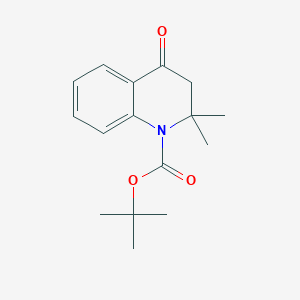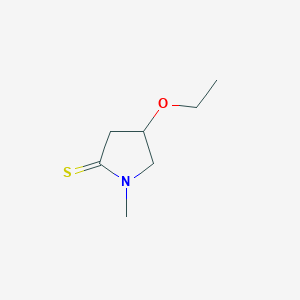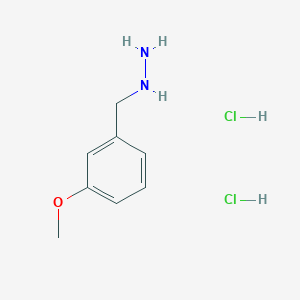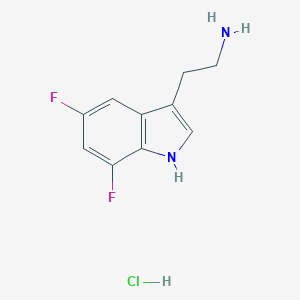
2-(5,7-Difluoro-1H-indol-3-YL)-ethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar indole derivatives often involves Friedel–Crafts reactions, palladium-catalyzed processes, and reactions with amines. For example, the palladium-catalyzed synthesis of 2-(aminomethyl)indoles from ethyl 3-(o-trifluoroacetamidophenyl)-1-propargyl carbonate demonstrates a method that could potentially be adapted for the synthesis of 2-(5,7-Difluoro-1H-indol-3-YL)-ethylamine hydrochloride, emphasizing the versatility of palladium-catalyzed reactions in creating indole-based compounds (Ambrogio et al., 2006).
Molecular Structure Analysis
Molecular structure characterization of similar compounds involves various spectroscopic and diffractometric techniques, such as capillary powder X-ray diffraction (PXRD) and solid-state nuclear magnetic resonance (SSNMR), to elucidate their polymorphic forms and subtle structural differences (Vogt et al., 2013). These techniques can be instrumental in analyzing the molecular structure of 2-(5,7-Difluoro-1H-indol-3-YL)-ethylamine hydrochloride.
Chemical Reactions and Properties
Indole derivatives exhibit a range of chemical reactions, including electrophilic substitution and reactions with amines, highlighting the reactivity of the indole nucleus and the potential for functionalization at various positions. The reactivity of similar compounds with amines to form N-alkyl and N-aryl derivatives underlines the synthetic versatility of indole-based ethylamines (Cacchi et al., 2009).
Physical Properties Analysis
The physical properties of indole derivatives, such as solubility, melting point, and crystalline structure, can be significantly influenced by substitutions on the indole nucleus and the presence of functional groups. Studies on polymorphism in similar compounds provide insights into how different crystal forms can affect the physical characteristics and stability of these compounds (Vogt et al., 2013).
Chemical Properties Analysis
The chemical properties of 2-(5,7-Difluoro-1H-indol-3-YL)-ethylamine hydrochloride, such as acidity/basicity, reactivity with electrophiles and nucleophiles, and stability under various conditions, can be inferred from studies on closely related compounds. The synthesis and characterization of indole derivatives reveal the impact of different substituents on the chemical behavior of these molecules (Cacchi et al., 2009).
Scientific Research Applications
Synthesis and Material Science Applications
- Novel Compound Synthesis: The chemical serves as a precursor in the synthesis of complex molecules with potential biological activities. For example, compounds with the indole structure have been synthesized for their antimicrobial properties and as corrosion inhibitors for mild steel in hydrochloric acid solution (Zhang et al., 2015). Another study focused on synthesizing indole-derived thiourea compounds, which showed promising pharmacological activities (Szulczyk et al., 2019).
Pharmacological Applications
- Antimicrobial Activity: Indole derivatives, closely related to 2-(5,7-Difluoro-1H-indol-3-YL)-ethylamine hydrochloride, have been synthesized and evaluated for in vitro antibacterial and antifungal activities. For instance, novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives showed significant antimicrobial activity (Kumbhare et al., 2013).
- Receptor Interaction Studies: Indole derivatives have been used to study their interaction with various receptors, including serotonin receptors. This research helps in understanding the physiological roles of these compounds and their potential therapeutic applications (Cordeaux et al., 2009).
Chemical and Physical Properties Analysis
- Spectroscopic and Diffractometric Studies: The study of polymorphism in related compounds through spectroscopic and diffractometric techniques provides insights into their physical and chemical properties, essential for drug formulation and material science applications (Vogt et al., 2013).
properties
IUPAC Name |
2-(5,7-difluoro-1H-indol-3-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N2.ClH/c11-7-3-8-6(1-2-13)5-14-10(8)9(12)4-7;/h3-5,14H,1-2,13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCXIRODMNCMJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)CCN)F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595699 |
Source


|
| Record name | 2-(5,7-Difluoro-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Difluorotryptamine hydrochloride | |
CAS RN |
159730-14-0 |
Source


|
| Record name | 2-(5,7-Difluoro-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

